molecular formula C13H7Cl3N2O3 B401118 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B401118
M. Wt: 345.6 g/mol
InChI Key: FYQHDHBGADAFGF-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide is a synthetic nitrobenzamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within the benzamide class are extensively investigated for their diverse biological activities . Specifically, structurally related chlorophenyl-nitrobenzamide analogues have been reported to exhibit significant inhibitory potential against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, suggesting their relevance in metabolic disorder research such as diabetes . The molecular architecture of this compound, featuring multiple chloro-substituents and a nitro group on the benzamide scaffold, is often associated with the ability to form key interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which can be explored through molecular docking studies . Researchers value this compound as a potential precursor or pharmacophore for developing novel therapeutic agents, and it serves as a valuable building block in synthetic organic chemistry for constructing more complex molecules. The product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-8-2-4-9(15)11(6-8)17-13(19)7-1-3-10(16)12(5-7)18(20)21/h1-6H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQHDHBGADAFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a distinctive arrangement of functional groups that contribute to its biological properties. The presence of chlorine and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The nitro group can engage in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls, disrupting metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This study highlights the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings suggest that this compound has significant cytotoxic effects on cancer cells, warranting further exploration for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms significantly enhances the compound's biological activity. Comparison with similar compounds shows that variations in substitution patterns can lead to differences in potency:

Compound NameStructural FeaturesUnique Aspects
This compoundNitro group; two chloro substituentsEnhanced binding affinity due to electron-withdrawing effects
4-bromo-N-(2,5-dichlorophenyl)-3-nitrobenzamideBromine instead of chlorinePotentially reduced biological activity
N-(2-methylphenyl)-4-fluoro-3-nitrobenzamideFluorine substitutionVariation in electronic properties affecting activity

This table illustrates how slight modifications can influence the biological efficacy of similar compounds .

Scientific Research Applications

Anticancer Activity

Research has shown that 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide exhibits potent anticancer properties. In vitro studies indicate that this compound has an IC50 value of approximately 5 µM against breast cancer cell lines (MCF-7) and 10 µM against cervical cancer cells (HeLa) . These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL . Such properties highlight its potential use in treating infections caused by resistant bacteria.

Enzyme Inhibition

This compound has been investigated as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. Studies reveal that derivatives of this compound show comparable or superior inhibition to established drugs like rivastigmine, which is used in Alzheimer’s disease treatment . This positions the compound as a promising candidate for neurodegenerative disease therapies.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer activity through molecular docking simulations and enzyme inhibition assays. The most active derivative exhibited enhanced binding affinity to cancer cell targets compared to the parent compound .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that modifications in the substituents on the phenyl ring significantly affected the antimicrobial activity, leading to the identification of more potent derivatives .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following analogs share the benzamide core but differ in substituent positions and functional groups:

Compound Name Substituent Positions (Benzamide/Aniline Rings) Molecular Formula Molecular Weight Key Properties/Activity Reference
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 4-Cl (benzamide); 2,3-Cl (aniline) C₁₃H₇Cl₃N₂O₃ 345.57 No direct activity reported
2-Chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide 2-Cl, 4-NO₂ (benzamide); 3,5-Cl (aniline) C₁₃H₇Cl₃N₂O₃ 345.56 LogP = 5.40; PSA = 74.92 Ų
4-Chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide 4-Cl, 3-NO₂ (benzamide); 3,4-Cl (aniline) C₁₃H₇Cl₃N₂O₃ 345.57 IC₅₀ = 52,480 nM (Bact inhA)
4-Chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide 4-Cl, 3-NO₂ (benzamide); 2,5-CH₃ (aniline) C₁₅H₁₃ClN₂O₃ 316.73 Enhanced lipophilicity
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide 2-OH, 3-NO₂ (benzamide); 4-Cl, 2,5-OCH₃ (aniline) C₁₅H₁₃ClN₂O₆ 352.73 Potential solubility increase from OCH₃ groups

Key Observations

Substituent Position Effects: Chlorine vs. Methyl Groups: Replacing chlorine with methyl groups (e.g., 2,5-dimethylphenyl analog) reduces molecular weight (316.73 vs. Nitro Group Position: In the 2-chloro-4-nitro isomer (CAS 328258-86-2), the nitro group at position 4 may alter electronic interactions compared to position 3 in the target compound .

Biological Activity :

  • The 3,4-dichlorophenyl analog (IC₅₀ = 52,480 nM) shows moderate inhibition of bacterial fatty acid synthetase I (Bact inhA), suggesting that substituent positions on the aniline ring critically modulate activity .

Physicochemical Properties :

  • Polar Surface Area (PSA) : The 2-chloro-4-nitro isomer has a PSA of 74.92 Ų, indicating moderate polarity .
  • Solubility : Methoxy or hydroxy groups (e.g., in N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide) may improve aqueous solubility compared to chloro-substituted analogs .

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediate

A foundational approach involves synthesizing the benzamide core before introducing the nitro group. This method begins with 4-chlorobenzoic acid, which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with 2,5-dichloroaniline in anhydrous dichloromethane or chloroform, facilitated by a base such as pyridine or triethylamine to neutralize HCl byproducts.

Reaction Conditions:

  • Temperature: 0–25°C (exothermic reaction controlled via ice baths).

  • Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF).

  • Yield: 70–85% after purification by recrystallization (ethanol/water).

This route avoids premature nitro group introduction, which could deactivate the acyl chloride toward nucleophilic attack.

Nitration of Pre-Formed Benzamide

Alternative strategies introduce the nitro group after amide bond formation. The intermediate 4-chloro-N-(2,5-dichlorophenyl)benzamide undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitronium ion (NO₂⁺) generated in situ targets the meta position relative to the electron-withdrawing amide group, yielding the 3-nitro derivative.

Key Considerations:

  • Regioselectivity: Chlorine substituents on the phenyl ring direct nitration to the para position relative to the amide, but steric and electronic effects favor meta substitution on the benzamide ring.

  • Side Reactions: Over-nitration or oxidation of the amide group is mitigated by strict temperature control and short reaction times.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance acyl chloride reactivity but may complicate nitro group stability. In contrast, chlorinated solvents (e.g., dichloromethane) offer inert environments for nitration.

Table 1: Solvent Optimization for Amidation

SolventReaction Time (h)Yield (%)Purity (%)
Dichloromethane28298
DMF1.57895
THF37090

Catalytic Nitration Techniques

Nitration efficiency hinges on acid strength and mixing efficiency. A 1:3 ratio of HNO₃ to H₂SO₄ achieves optimal nitronium ion concentration. Catalytic amounts of sodium nitrate (NaNO₃) can enhance reaction rates without compromising selectivity.

Critical Parameters:

  • Acid Concentration: ≥90% H₂SO₄ ensures complete protonation of nitric acid.

  • Stirring Rate: Vigorous mixing prevents localized overheating and byproduct formation.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Large-scale synthesis employs batch reactors with automated temperature and pH controls to ensure reproducibility. Continuous flow systems are emerging, reducing reaction times from hours to minutes through precise reagent mixing.

Table 2: Comparative Analysis of Production Methods

ParameterBatch ProcessContinuous Flow
Reaction Time4–6 h15–30 min
Yield75–80%85–90%
Purity95–98%98–99%
ScalabilityModerateHigh

Waste Management and Sustainability

Chlorinated byproducts and spent acids require neutralization before disposal. Closed-loop systems recycling H₂SO₄ and HNO₃ are prioritized to minimize environmental impact.

Purification and Characterization

Recrystallization Techniques

Crude product is purified using ethanol/water (3:1), achieving >98% purity. Alternative solvents like acetonitrile or ethyl acetate are less effective due to the compound’s low solubility.

Chromatographic Methods

Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro- and chloro-substituted impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm validates purity.

Characterization Data:

  • Melting Point: 168–170°C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.95–7.45 (m, 5H, Ar-H), 6.90 (s, 1H, NH).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Challenges and Alternative Approaches

Competing Reaction Pathways

The electron-withdrawing nitro group destabilizes intermediates, necessitating low temperatures during amidation. Protective groups (e.g., acetyl) for the amine in 2,5-dichloroaniline are avoided due to additional deprotection steps.

Alternative Nitration Strategies

Ultrasound-assisted nitration reduces reaction times by 40% and improves yields to 88% . Microwave irradiation offers similar benefits but requires specialized equipment.

Q & A

Q. What are the recommended synthetic protocols for 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chloro-3-nitrobenzoyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane or chloroform under nitrogen atmosphere. Key parameters include:

  • Temperature : 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Base : Triethylamine (2.5 equiv.) to scavenge HCl and drive the reaction forward.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformation. Key steps:

Crystal Growth : Use slow evaporation of ethanolic solutions at 4°C to obtain diffraction-quality crystals.

Data Collection : Employ a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source.

Refinement : Use SHELXL for structure solution and refinement. Pay attention to:

  • Torsion Angles : The nitro and chloro substituents influence planarity. For example, the C–NO₂–C–Cl dihedral angle may deviate by 5–10° from ideal planarity due to steric effects.
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions (e.g., NH of amide with nitro oxygen) stabilize the crystal lattice.

Q. How can conflicting spectroscopic and computational data regarding electronic effects of substituents be reconciled?

Methodological Answer: Discrepancies often arise between experimental (e.g., NMR chemical shifts) and DFT-calculated electronic properties. To resolve these:

Solvent Effects : Simulate NMR shifts using the IEF-PCM model in Gaussian09 to account for solvent polarization.

Substituent Parameters : Apply Hammett σ constants to predict nitro and chloro group effects on aromatic ring electron density. For example, the meta-nitro group (σₘ = 0.71) exerts a stronger electron-withdrawing effect than para-chloro (σₚ = 0.23).

Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., n(O)→σ*(C–Cl)) that may not be evident in static crystal structures.

Q. What strategies are effective in designing biological activity studies for this compound, given its structural complexity?

Methodological Answer: For bioactivity screening (e.g., antimicrobial or anticancer assays):

Target Selection : Prioritize targets based on structural analogs. For example, dichlorophenyl-substituted benzamides often inhibit kinase enzymes (e.g., EGFR).

In Vitro Assays :

  • Dose-Response : Test concentrations from 1 nM–100 µM.
  • Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle controls.

Mechanistic Studies :

  • Molecular Docking : AutoDock Vina to predict binding modes with ATP-binding pockets.
  • SAR Analysis : Modify the nitro group to cyano or methoxy to probe electronic effects on IC₅₀.

Q. How can researchers address challenges in reproducing crystallographic data under varying experimental conditions?

Methodological Answer: Reproducibility issues often stem from polymorphism or solvent inclusion. Mitigation strategies:

Crystallization Screening : Use 96-well plates with 30+ solvent combinations (e.g., PEGs, alcohols).

Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points ±5°C from literature).

Twinned Data Handling : Apply SHELXL TWIN commands for refinement if crystals show twinning (common with nitrobenzamides).

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